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Compound of Interest

Compound Name: Pyriminobac-methyl

Cat. No.: B118731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and environmentally conscious

synthesis pathway for Pyriminobac-methyl, a significant herbicide used in paddy field weed

management. Traditional synthesis routes have often involved hazardous reagents like n-butyl

lithium or diazotization reactions, which pose safety risks and generate substantial chemical

waste. The core focus of this document is a safer, greener process commencing with 3-

chlorophthalic anhydride, offering high yields and improved operational safety.

Core Synthesis Pathway: A Green Chemistry
Approach
The featured synthesis of Pyriminobac-methyl is a multi-step process designed to avoid harsh

chemicals and environmentally damaging procedures. The pathway begins with 3-

chlorophthalic anhydride and proceeds through several key intermediates to yield the final

product. This route is characterized by its relative safety, accessibility of starting materials, and

good overall yield.
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Caption: Green synthesis pathway for Pyriminobac-methyl.

Synthesis of Key Intermediate: 2-Methylsulfonyl-4,6-
dimethoxypyrimidine
The synthesis of the pyrimidine-based coupling partner is a critical sub-pathway. A common

and efficient route starts from 2-chloro-4,6-dimethoxypyrimidine. This intermediate undergoes

nucleophilic substitution with sodium methyl mercaptide, followed by oxidation to yield the

target sulfonyl compound.
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Caption: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine.

Quantitative Data Summary
The efficiency of each step in the green synthesis pathway is summarized below. The data

represents isolated yields as reported in the cited literature.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b118731?utm_src=pdf-body-img
https://www.benchchem.com/product/b118731?utm_src=pdf-body
https://www.benchchem.com/product/b118731?utm_src=pdf-body-img
https://asianpubs.org/index.php/ajchem/article/download/26_2_73/5367
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step No.
Starting
Material

Product Reagents Yield (%) Purity (%)

1

3-

Chlorophthali

c Anhydride

3-

Hydroxyphtha

lic Anhydride

1. KOH,

CuCl; 2.

Acetic

Anhydride

66 (total) -

2

3-

Hydroxyphtha

lic Anhydride

2-Acetyl-6-

hydroxybenz

oic Acid

1. Diethyl

Malonate; 2.

Hydrolysis

60 -> 80 -

3

2-Acetyl-6-

hydroxybenz

oic Acid

2-Acetyl-6-

hydroxybenz

oic Acid

Methyl Ester

Methanol,

DCC, DMAP
90 96

4

2-Acetyl-6-

hydroxybenz

oic Acid

Methyl Ester

2-Hydroxy-6-

(1-

methoxyimino

ethyl)-

benzoic Acid

Methyl Ester

Methoxamine

HCl,

Potassium

Acetate

88 95.5

5

2-Hydroxy-6-

(1-

methoxyimino

ethyl)-

benzoic Acid

Methyl Ester

Pyriminobac-

methyl

2-

Methylsulfony

l-4,6-

dimethoxypyri

midine,

K₂CO₃

87 94

- Overall Yield - - ~22 -

Detailed Experimental Protocols
The following protocols are based on procedures described in the scientific literature for the

key steps of the synthesis.[1][2]

Step 3: Esterification of 2-Acetyl-6-hydroxybenzoic Acid
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To a flask, add 2-acetyl-6-hydroxybenzoic acid (10.0 g, 51.6 mmol), methanol (30 mL),

dicyclohexylcarbodiimide (DCC) (11.7 g, 56.7 mmol), and 4-dimethylaminopyridine (DMAP)

(0.2 g, 1.5 mmol).[1]

Cool the mixture to 0°C and react for 6 hours.[1]

Following the reaction, recover the methanol under reduced pressure.[1]

Add a 1:1 (v/v) mixture of ethyl acetate and water to the residue and stir for 2 hours.[1]

Collect the organic phase and concentrate it under reduced pressure to obtain 2-acetyl-6-

hydroxybenzoic acid methyl ester as a white powder.[1]

Step 4: Imidization of 2-Acetyl-6-hydroxybenzoic Acid
Methyl Ester

In a reaction vessel, combine methyl 2-acetyl-6-hydroxybenzoate (20 g, 103.1 mmol),

methoxylamine hydrochloride (10.8 g, 128.8 mmol), potassium acetate (12.6 g, 128.8 mmol),

and 200 mL of ethanol.[2]

Stir the mixture at normal temperature for 12 hours.[2]

After the reaction is complete, remove the ethanol via decompression and concentration.[2]

Add water to the residue and adjust the pH to 1-2.[2]

Extract the product with ethyl acetate. Dry and concentrate the organic phase to yield 2-

hydroxy-6-(1-methoxyimino-ethyl)-methyl benzoate as a light yellow oily liquid.[2]

Step 5: Condensation to form Pyriminobac-methyl
Charge a reaction flask with 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester

(20.3 g, 91.2 mmol), 4,6-dimethoxy-2-methylsulfonylpyrimidine (19.9 g, 91.2 mmol),

potassium carbonate (18.8 g, 136.8 mmol), and 200 mL of N,N-dimethylformamide (DMF).[1]

[2]

Stir the mixture and heat to 110°C for 3 hours.[1]
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After the reaction, filter the mixture to remove potassium carbonate and wash the solid with

ethyl acetate.[1]

Distill the combined filtrate under reduced pressure to obtain crude Pyriminobac-methyl.[1]

Recrystallize the crude product from isopropyl ether to obtain pure Pyriminobac-methyl.[1]

Alternative Synthesis Route
Another documented pathway begins with 2-acetyl-6-nitrobenzoic acid. This route involves an

initial esterification, followed by hydrogenation to reduce the nitro group to an amine. A

subsequent diazotization reaction, imidization, and final condensation yields Pyriminobac-
methyl.[3] However, this method involves a diazotization step, which can produce a significant

amount of acidic wastewater and presents safety challenges, making the 3-chlorophthalic

anhydride route a more favorable option for industrial and environmentally conscious

production.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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